molecular formula C20H23ClN2O2 B2862783 (3-(4-Chlorophenyl)azepan-1-yl)(6-ethoxypyridin-3-yl)methanone CAS No. 1798487-46-3

(3-(4-Chlorophenyl)azepan-1-yl)(6-ethoxypyridin-3-yl)methanone

Cat. No. B2862783
CAS RN: 1798487-46-3
M. Wt: 358.87
InChI Key: QYUWCIRGBPCRJL-UHFFFAOYSA-N
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Description

(3-(4-Chlorophenyl)azepan-1-yl)(6-ethoxypyridin-3-yl)methanone, also known as JNJ-40411813, is a novel small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of azepanone derivatives and has shown promising results in preclinical studies for the treatment of various diseases.

Scientific Research Applications

Luminescence Applications

A study on a similar compound, (4-chlorophenyl)(5H-dibenzo[b,f]azepin-5-yl)methanone (IS-CBZ), revealed its ability to demonstrate near-ultraviolet delayed fluorescence (DF) and dual emission, highlighting its potential in luminescence-based applications (Wen et al., 2021).

Antiviral Activity

Another study focused on the antiviral properties of 1-(4-chlorophenyl)-4-(para-tolyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxylic acid derivatives, indicating the potential use of similar structures in the development of antiviral drugs (Demchenko et al., 2019).

Anticancer Activity

Research on naphthyridine derivatives, similar in structural complexity to the compound , showed anticancer activity in human melanoma cells through the induction of necroptosis and apoptosis, suggesting the compound's relevance in cancer research (Kong et al., 2018).

Spectroscopic and Molecular Studies

A spectroscopic investigation on (3-chlorophenyl)(3,5-dimethylpiperidin-1-yl)methanone provided insights into its molecular structure and reactivity, which could be relevant for the development of new materials or chemical synthesis processes (Arasu et al., 2019).

Molecular Docking and Antimicrobial Activity

A study on 3-(4-Chlorophenyl)-5-[4-propan-2-yl) phenyl-4, 5-dihydro-1H-pyrazol-1-yl] (pyridin-4-yl) methanone (CPPPM) highlighted its potential in antimicrobial applications, supported by molecular docking simulations to understand its interaction mechanisms (Sivakumar et al., 2021).

properties

IUPAC Name

[3-(4-chlorophenyl)azepan-1-yl]-(6-ethoxypyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O2/c1-2-25-19-11-8-16(13-22-19)20(24)23-12-4-3-5-17(14-23)15-6-9-18(21)10-7-15/h6-11,13,17H,2-5,12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYUWCIRGBPCRJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=C1)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(4-Chlorophenyl)azepan-1-yl)(6-ethoxypyridin-3-yl)methanone

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